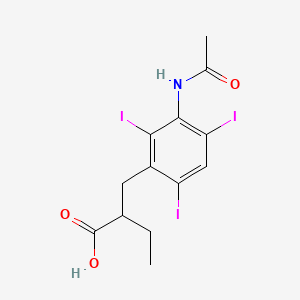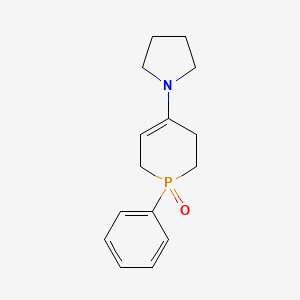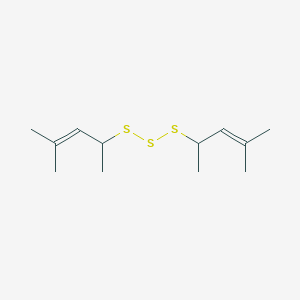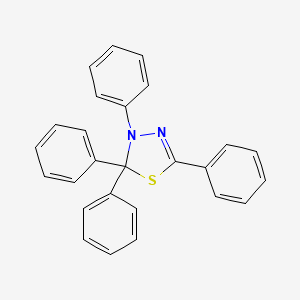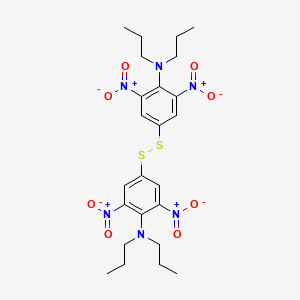
4,4'-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) is a chemical compound known for its unique structure and properties It belongs to the class of dinitroaniline compounds, which are characterized by the presence of nitro groups attached to an aniline ring
Preparation Methods
The synthesis of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) typically involves the reaction of 2,6-dinitroaniline with a disulfide compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) involves its interaction with molecular targets such as proteins and enzymes. The nitro groups and disulfide linkage play a crucial role in its reactivity. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) can be compared with other dinitroaniline compounds such as trifluralin, pendimethalin, and oryzalin. These compounds share similar structural features but differ in their specific functional groups and applications. For example:
Trifluralin: Widely used as a herbicide, it inhibits root development in plants.
Pendimethalin: Another herbicide, known for its pre-emergence weed control properties.
Oryzalin: Used in agriculture to control weeds in various crops.
The uniqueness of 4,4’-Disulfanediylbis(2,6-dinitro-N,N-dipropylaniline) lies in its specific combination of nitro groups and disulfide linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41683-92-5 |
|---|---|
Molecular Formula |
C24H32N6O8S2 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
4-[[4-(dipropylamino)-3,5-dinitrophenyl]disulfanyl]-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C24H32N6O8S2/c1-5-9-25(10-6-2)23-19(27(31)32)13-17(14-20(23)28(33)34)39-40-18-15-21(29(35)36)24(22(16-18)30(37)38)26(11-7-3)12-8-4/h13-16H,5-12H2,1-4H3 |
InChI Key |
QZPVRZWSMXZPGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=C(C(=C2)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



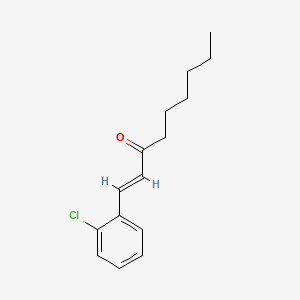
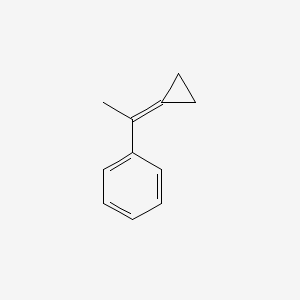

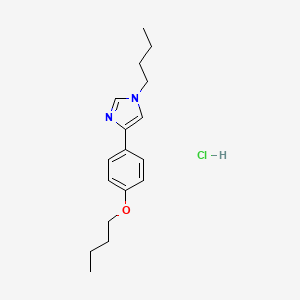
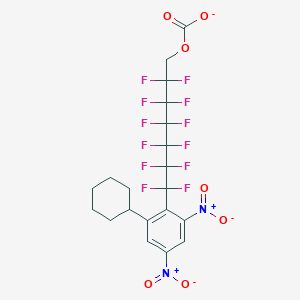

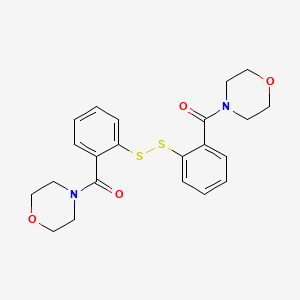

![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
